1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. The trifluoromethylthio group is particularly notable for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and applications.
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes and receptors by increasing hydrophobic interactions and electronic effects. This can lead to the modulation of enzymatic activity or receptor signaling pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has the trifluoromethylthio group in a different position on the phenyl ring, which can affect its reactivity and applications.
1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one:
The unique positioning of the trifluoromethylthio group in this compound contributes to its distinct reactivity and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10F3NOS |
---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-8(14)9(5-7)16-10(11,12)13/h2-3,5H,4,14H2,1H3 |
InChI Key |
OYCXWWSGFXHMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)SC(F)(F)F |
Origin of Product |
United States |
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